
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22N6O6 and its molecular weight is 418.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cardiovascular Activity
Research involving closely related compounds to 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione has shown significant cardiovascular effects. For instance, compounds with structural similarities have been synthesized and tested for their electrocardiographic, antiarrhythmic, and hypotensive activity, as well as their adrenoreceptor affinities. Specifically, derivatives of this compound class have demonstrated strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia, highlighting their potential in cardiovascular research and therapy (Chłoń-Rzepa et al., 2004).
Purine Derivatives and Their Applications
The purine skeleton, a core part of this compound, is of significant interest in medicinal chemistry for its broad range of biological activities. Research into similar purine derivatives has led to the development of new molecules with potential therapeutic applications. These include acting on various receptors in the central nervous system, offering insights into potential uses for neurological conditions. The research also extends to antimetabolites, showcasing the versatility of purine-based compounds in inhibiting certain enzymatic processes relevant to cancer research and treatment (Baker & Tanna, 1965).
Environmental Applications
Moreover, derivatives of purine compounds have been explored for environmental applications, such as bioremediation. Specific enzymes, like laccase, have been utilized to degrade environmentally harmful substances, including bisphenol A, demonstrating the potential role of purine-related compounds in enhancing the biodegradability of pollutants (Chhaya & Gupte, 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione' involves the reaction of 2,6-dioxopurine with propylamine, followed by the addition of 2-bromo-1-(4-nitrophenoxy)propane-3-ol and 3-methyl-2,4-pentanedione. The final product is obtained after purification and isolation.", "Starting Materials": [ "2,6-dioxopurine", "propylamine", "2-bromo-1-(4-nitrophenoxy)propane-3-ol", "3-methyl-2,4-pentanedione" ], "Reaction": [ "Step 1: 2,6-dioxopurine is reacted with propylamine in the presence of a suitable solvent and catalyst to form 8-propylamino-2,6-dioxopurine.", "Step 2: 2-bromo-1-(4-nitrophenoxy)propane-3-ol is added to the reaction mixture obtained in step 1 and the resulting mixture is stirred at room temperature for a suitable period of time to form 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-8-propylamino-2,6-dioxopurine.", "Step 3: 3-methyl-2,4-pentanedione is added to the reaction mixture obtained in step 2 and the resulting mixture is stirred at room temperature for a suitable period of time to form the final product, 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione.", "Step 4: The final product is purified and isolated using standard techniques such as column chromatography or recrystallization." ] } | |
Número CAS |
923150-91-8 |
Fórmula molecular |
C18H22N6O6 |
Peso molecular |
418.41 |
Nombre IUPAC |
7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(propylamino)purine-2,6-dione |
InChI |
InChI=1S/C18H22N6O6/c1-3-8-19-17-20-15-14(16(26)21-18(27)22(15)2)23(17)9-12(25)10-30-13-6-4-11(5-7-13)24(28)29/h4-7,12,25H,3,8-10H2,1-2H3,(H,19,20)(H,21,26,27) |
Clave InChI |
KNXHCKCNCGWSAZ-UHFFFAOYSA-N |
SMILES |
CCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)NC(=O)N2C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



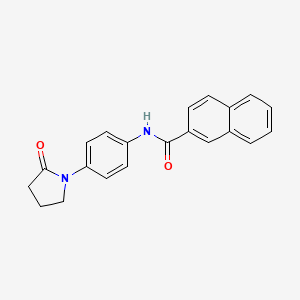
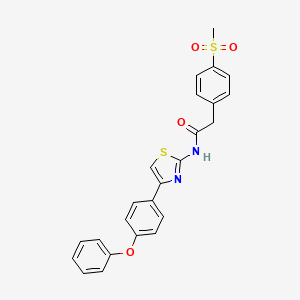
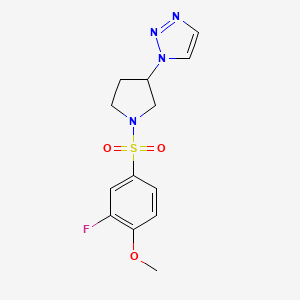
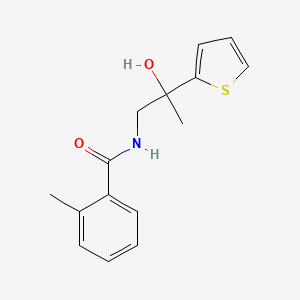
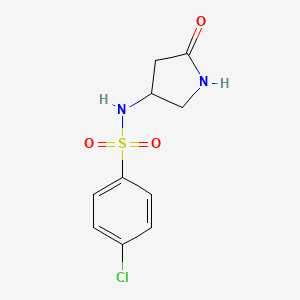
![2-(cyclopentylthio)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2595603.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2595604.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one](/img/structure/B2595606.png)
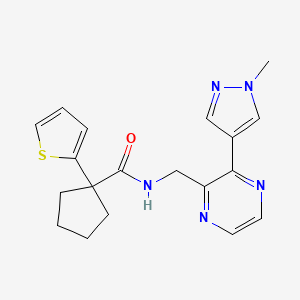
![Methyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2595608.png)
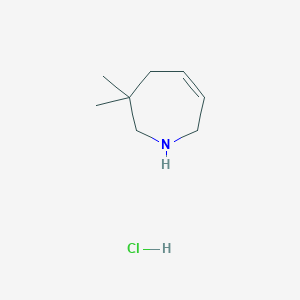
![1-(2-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2595610.png)
![N-(3,5-dimethylphenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2595612.png)
![1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2595613.png)